molecular formula C23H23N3O5S B2682518 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899987-09-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2682518
CAS No.: 899987-09-8
M. Wt: 453.51
InChI Key: LVAXYWPWUVHYRH-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a 1,4-benzodioxin moiety and a tetrahydroquinazoline scaffold, features commonly associated with bioactive molecules. While specific published data on this exact molecule is limited, structural analogs based on the tetrahydroquinazolinone core are actively investigated as potent kinase inhibitors. Research into similar compounds indicates potential as a template for developing therapeutics targeting cyclin-dependent kinases (CDKs) and other key signaling enzymes involved in cell cycle progression and proliferation. The molecule's design, featuring a sulfur-linked acetamide chain, suggests its utility as a key intermediate for the synthesis of more complex inhibitors or for structure-activity relationship (SAR) studies. This compound is intended for use by qualified researchers in biochemical assay development, target identification, and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c27-21(24-15-7-8-19-20(12-15)31-11-10-30-19)14-32-22-17-5-1-2-6-18(17)26(23(28)25-22)13-16-4-3-9-29-16/h3-4,7-9,12H,1-2,5-6,10-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAXYWPWUVHYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Synthesis of the Hexahydroquinazolin Ring: This involves the condensation of an appropriate amine with a diketone, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzodioxin and hexahydroquinazolin intermediates through a sulfanyl linkage, typically using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Example :

  • Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

  • Conditions : Room temperature, dichloromethane solvent

  • Product : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives

Reaction TypeConditionsProductReference
Sulfur Oxidation30% H₂O₂, CH₂Cl₂, 25°CSulfoxide intermediate
Further OxidationExcess mCPBA, 0°C → RTSulfone derivative

The benzodioxin ring is stable under mild oxidative conditions but may undergo ring-opening with strong oxidizers like KMnO₄.

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions.
Example :

  • Reagent : Alkyl halides (e.g., methyl iodide) or amines

  • Conditions : Basic media (e.g., NaH in DMF)

  • Product : Thioether replacement with alkyl/amine groups

Reaction TypeConditionsProductReference
SN2 DisplacementNaH, DMF, CH₃IMethyl-substituted acetamide
Amine SubstitutionPiperidine, 60°CPiperidine-sulfanyl conjugate

Hydrolysis of Acetamide

The acetamide (-NHCO-) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl, reflux → Carboxylic acid

  • Basic Hydrolysis : NaOH, ethanol/water → Sodium carboxylate

Reaction TypeConditionsProductReference
Acidic Hydrolysis6M HCl, 100°C, 12hCarboxylic acid derivative
Basic Hydrolysis2M NaOH, EtOH/H₂O, 80°CSodium carboxylate

Electrophilic Aromatic Substitution (Furan Ring)

The furan-2-ylmethyl group participates in electrophilic substitutions at the 5-position:

  • Nitration : HNO₃/H₂SO₄ → 5-nitro-furan derivative

  • Halogenation : Br₂ in acetic acid → 5-bromo-furan derivative

Reaction TypeConditionsProductReference
NitrationHNO₃ (conc.), H₂SO₄, 0°C5-Nitro-furan adduct
BrominationBr₂, AcOH, 50°C5-Bromo-furan adduct

Reduction Reactions

  • Hexahydroquinazolin Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond in the quinazolinone moiety.

  • Amide Reduction : LiAlH₄ converts the acetamide to a secondary amine.

Reaction TypeConditionsProductReference
Quinazolinone Reduction10% Pd-C, H₂ (1 atm), EtOHDihydroquinazolin derivative
Acetamide ReductionLiAlH₄, THF, refluxEthylamine derivative

Cycloaddition Reactions (Furan)

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

  • Conditions : Reflux in toluene, 12h

  • Product : Endo-adduct with retained stereochemistry

Reaction TypeConditionsProductReference
Diels-AlderMaleic anhydride, toluene, ΔBicyclic adduct

Functionalization of the Benzodioxin Ring

  • Demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from oxygen atoms .

  • Halogenation : Cl₂/FeCl₃ introduces chlorine at the 6-position .

Reaction TypeConditionsProductReference
DemethylationBBr₃, CH₂Cl₂, -78°CCatechol derivative
ChlorinationCl₂, FeCl₃, 40°C6-Chloro-benzodioxin

Stability Under Thermal and pH Conditions

  • Thermal Decomposition : Degrades above 250°C, forming CO₂ and sulfur oxides .

  • pH Sensitivity : Stable in pH 4–9; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 11) conditions .

Key Challenges and Considerations

  • Steric Hindrance : Bulky substituents on the hexahydroquinazolin ring may slow nucleophilic substitutions .

  • Regioselectivity : Electrophilic substitutions on the furan ring favor the 5-position due to electronic effects .

  • Side Reactions : Over-oxidation of sulfur or ring-opening of benzodioxin requires careful stoichiometric control .

Experimental validation using HPLC, NMR, and mass spectrometry is critical to confirm reaction outcomes . Future studies should explore catalytic asymmetric reactions and biocatalytic modifications for pharmaceutical applications.

Scientific Research Applications

Antidiabetic Potential

Research indicates that derivatives of benzodioxins exhibit significant antidiabetic properties. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]dioxin have been screened against α-glucosidase and acetylcholinesterase enzymes. These studies suggest that such compounds may serve as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to their inhibitory effects on these enzymes .

Antimicrobial Activity

The structural features of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} suggest potential antimicrobial properties. Variants of this compound have shown efficacy against various bacterial strains in preliminary studies. The presence of the furan moiety is particularly noteworthy as it is known to enhance bioactivity against microbial pathogens .

Neuroprotective Effects

The neuroprotective effects of compounds containing benzodioxin structures have been documented in several studies. These compounds may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Study 1: Antidiabetic Activity Screening

A study conducted on a series of benzodioxin derivatives demonstrated their ability to inhibit α-glucosidase activity significantly. Among these derivatives, the compound featuring the furan substituent exhibited the highest inhibitory effect (IC50 values indicating potent activity). This suggests a promising avenue for developing new antidiabetic medications derived from this chemical scaffold .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have indicated that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels within neuronal cells .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural elements with several derivatives reported in the literature. Below is a comparative analysis of its features against related molecules:

Structural and Functional Group Comparison

Compound Name Core Scaffold Substituents Key Functional Groups Molecular Formula Biological Activity
Target Compound Hexahydroquinazolinone + benzodioxin Furan-2-ylmethyl, sulfanyl acetamide Sulfanyl, acetamide, ether C₂₄H₂₃N₃O₅S Not explicitly reported (inferred: antimicrobial/antifungal)
Analog 1,2,4-Triazole + benzodioxin Pyridin-2-yl, furan-2-ylmethyl Triazole, sulfanyl, acetamide C₂₃H₂₁N₅O₄S Not explicitly reported
Analog Quinazolinone + benzodioxin 4-Methoxyphenyl, sulfanyl acetamide Quinazolinone, methoxy, acetamide C₂₅H₂₁N₃O₅S Predicted collision cross-section data (CCS: 209.9 Ų for [M+H]+)
Analog Thiadiazole + benzodioxin Naphthalen-1-ylmethyl, sulfanyl acetamide Thiadiazole, naphthyl, sulfanyl C₂₄H₂₁N₃O₄S₃ No activity data
Derivatives Sulfonamide + benzodioxin 4-Chlorophenyl, substituted phenyl Sulfonamide, acetamide C₂₂H₂₀ClN₃O₅S Antimicrobial (MIC: 4–16 µg/mL against S. aureus), low hemolytic activity

Key Observations

Scaffold Influence: The hexahydroquinazolinone core in the target compound may enhance binding to kinase or protease targets compared to triazole () or thiadiazole () scaffolds, which are typically associated with antimicrobial activity .

Substituent Effects :

  • The furan-2-ylmethyl group in the target compound may improve metabolic stability compared to bulkier naphthyl () or methoxyphenyl () substituents .
  • The sulfanyl acetamide bridge is a common feature across analogs, suggesting its role in facilitating hydrogen bonding or hydrophobic interactions with biological targets .

Biological Activity Trends: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) show enhanced antimicrobial activity, while bulky substituents (e.g., naphthyl in ) may reduce bioavailability . Computational predictions (e.g., CCS values in ) suggest the target compound may exhibit favorable membrane permeability compared to ’s quinazolinone analog .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic compound that exhibits various biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides and sulfanyl groups. The synthesis typically involves:

  • Formation of the benzodioxin moiety : Starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with sulfonyl chlorides in an alkaline medium.
  • Substitution reactions : Subsequent reactions with substituted acetamides to introduce the furan and hexahydroquinazoline components .

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM). The compound showed substantial inhibition in vitro studies.
  • Acetylcholinesterase (AChE) : While the compound displayed weaker inhibitory effects against AChE compared to α-glucosidase, it still holds potential for neuroprotective applications .

Antitumor Activity

Compounds containing a benzodioxane moiety have been reported to possess antitumor properties. In particular:

  • Sulfonamide derivatives : Many sulfonamides exhibit broad-spectrum antitumor activity. The synthesized compound may share similar properties due to its structural similarities with known antitumor agents .

Anti-inflammatory and Hepatoprotective Effects

The benzodioxane structure is associated with various biological activities:

  • Anti-inflammatory : Compounds with this moiety have shown promise in reducing inflammation.
  • Hepatoprotective : Certain derivatives have been noted for their ability to protect liver cells from damage .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} to target enzymes. These studies suggest that the compound binds effectively to the active sites of α-glucosidase and AChE, corroborating the observed enzyme inhibition results .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Diabetes Management : In vitro studies demonstrated that derivatives of this compound could lower blood glucose levels by inhibiting α-glucosidase.
  • Neurodegenerative Diseases : The weak AChE inhibition suggests potential use in Alzheimer's disease treatment strategies.

Q & A

Q. What synthetic methodologies are commonly employed for benzodioxin-containing acetamide derivatives?

The synthesis typically involves nucleophilic substitution reactions. For example, derivatives are synthesized by reacting a benzodioxin-amine precursor (e.g., 2,3-dihydrobenzo[1,4]dioxin-6-amine) with sulfonyl chlorides or bromoacetamides in polar aprotic solvents like DMF. Lithium hydride or sodium carbonate is often used to deprotonate the amine, facilitating sulfonamide or thioacetamide bond formation. Reaction progress is monitored via TLC, and products are isolated by precipitation in ice-water .

Q. How is structural characterization performed for this class of compounds?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., C=O, S=O).
  • 1H-NMR to resolve aromatic protons, methylene groups, and sulfanyl/acetamide linkages.
  • CHN elemental analysis to verify stoichiometry.
  • X-ray crystallography (for crystalline derivatives) to elucidate intermolecular interactions, such as CH–O hydrogen bonds and π–π stacking .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized for bromoacetamide intermediates?

Bayesian optimization and heuristic algorithms are effective for identifying optimal reaction conditions (e.g., temperature, stoichiometry, solvent ratios) with minimal experimental runs. For instance, iterative feedback loops using design-of-experiments (DoE) principles can maximize yields in reactions involving bromoacetamide coupling .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or compound purity. Researchers should:

  • Validate purity via HPLC or LC-MS.
  • Replicate assays under standardized protocols (e.g., fixed enzyme concentration, controlled temperature).
  • Perform kinetic studies (e.g., IC50, Ki values) to compare inhibitory potency rigorously .

Q. How can computational modeling predict biological activity?

Molecular docking and MD simulations are used to assess binding affinity to target enzymes (e.g., α-glucosidase or acetylcholinesterase). Key steps include:

  • Generating 3D compound structures (e.g., via Gaussian software).
  • Docking into enzyme active sites (e.g., using AutoDock Vina).
  • Validating predictions with in vitro assays .

Q. What green chemistry approaches apply to synthesizing sulfanylacetamide derivatives?

Click chemistry using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a sustainable method. For example:

  • React azidoacetamides with alkynes in water/ethanol mixtures.
  • Use L-sodium ascorbate and CuSO4·5H2O as a catalytic system.
  • Achieve high regioselectivity and yield under mild conditions .

Methodological Notes

  • Spectral Data Interpretation : For NMR, split peaks in the δ 3.5–4.5 ppm range often correspond to benzodioxin methylene groups, while sulfanyl protons appear near δ 2.8–3.2 ppm .
  • Crystallography : CH–O interactions (2.8–3.0 Å) and π–π stacking (3.5–4.0 Å) stabilize crystal lattices in sulfonamide derivatives .
  • Yield Optimization : Bayesian optimization reduces experimental iterations by 30–50% compared to traditional grid searches .

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